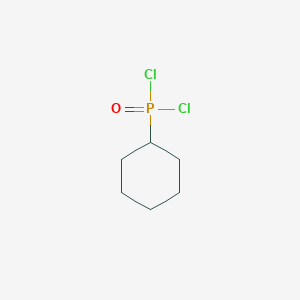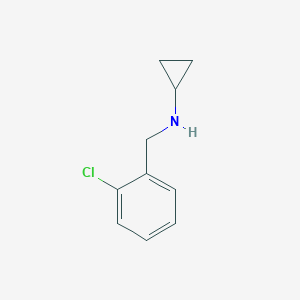
N-(2-chlorobenzyl)cyclopropanamine
Übersicht
Beschreibung
N-(2-chlorobenzyl)cyclopropanamine is a compound that can be associated with cyclopropylamines, a class of amines characterized by the presence of a cyclopropane ring, which is a three-membered ring structure with significant ring strain. This strain can influence the chemical reactivity and physical properties of the compound. Cyclopropylamines are of interest in organic chemistry due to their unique structural features and potential applications in the synthesis of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of cyclopropylamines can be achieved through various methods. One approach involves the use of chiral N-sulfinyl alpha-chloro ketimines treated with Grignard reagents, leading to the formation of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with acceptable yields and diastereoselectivity. This process includes a 1,3-dehydrohalogenation and subsequent addition of the Grignard reagent to the intermediate cyclopropylideneamine . Although the specific synthesis of N-(2-chlorobenzyl)cyclopropanamine is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
While the molecular structure of N-(2-chlorobenzyl)cyclopropanamine is not directly discussed, insights can be drawn from related compounds. For instance, the crystal and molecular structure of a related compound, N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine, has been determined using X-ray diffraction. This compound exhibits a planar condensed ring system and a chair conformation for the cyclohexane ring. The molecule contains a localized CN double bond and several C–N single bonds with varying distances, indicating the potential for structural diversity within this class of compounds .
Chemical Reactions Analysis
Cyclopropylamines can participate in various chemical reactions due to their strained ring system and nucleophilic amine group. For example, cyclopropenimine catalyzes Mannich reactions between glycine imines and N-Boc-aldimines with high levels of enantio- and diastereocontrol, demonstrating the reactivity of cyclopropylamines in asymmetric synthesis . The strained cyclopropane ring can also influence the acidity and hydrogen bonding capabilities of the amine group, as seen in a comparison between cyclopropylamine and n-propylamine .
Physical and Chemical Properties Analysis
Cyclopropylamines exhibit unique physical and chemical properties due to their structural characteristics. The ring strain in cyclopropylamines leads to higher acidity compared to their open-chain analogs, as evidenced by the study of cyclopropylamine versus n-propylamine. The strength of hydrogen bonding, as measured by the frequency shifts of the symmetric NH2 stretching vibration, suggests that cyclopropylamine has a slightly weaker interaction due to reduced acceptor ability or steric factors . These properties are important when considering the reactivity and potential applications of N-(2-chlorobenzyl)cyclopropanamine in various chemical contexts.
Wissenschaftliche Forschungsanwendungen
Cyclopropanamine compounds, including N-(2-chlorobenzyl)cyclopropanamine, have been explored for their potential in treating conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer's disease, epilepsy, and drug addiction. They function as inhibitors of lysine-specific demethylase-1 (LSD1), an enzyme involved in histone methylation and gene expression regulation (B. Blass, 2016).
The synthesis of cyclopropanamine derivatives, like trifluoromethyl)cyclopropanamine, showcases the chemical utility of these compounds in complex chemical synthesis processes (A. V. Bezdudny et al., 2011).
Cyclopropanamine compounds have been used to synthesize analogues of neurotransmitters. Their ability to inhibit monoamine oxidase makes them potential candidates for developing treatments for various neurological disorders (C. Faler & M. Joullié, 2007).
N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, related to cyclopropanamine, demonstrate significant herbicidal and fungicidal activities, indicating their potential use in agriculture (L. Tian et al., 2009).
The compound (1R,2S)-2-(3,4-difluorophenyl) cyclopropanamine, a key intermediate in the synthesis of the anti-clotting drug ticagrelor, highlights the role of cyclopropanamine derivatives in pharmaceutical development (Pan Xian-hua, 2013).
Cyclopropenimine-catalyzed enantioselective Mannich reactions of tert-butyl glycinates with N-Boc-imines demonstrate the application of cyclopropanamine in stereoselective chemical transformations (J. Bandar & T. Lambert, 2013).
N-cyclopropyldecahydroacridine-1,8-dione derivatives, synthesized via reactions involving cyclopropanamine, show potential in medicinal chemistry due to their high yields and efficient reaction times (S. Tu et al., 2005).
Analytical studies of psychoactive arylcyclohexylamines, including cyclopropanamine derivatives, provide insights into their detection and characterization in biological matrices, relevant for forensic and toxicological analysis (G. De Paoli et al., 2013).
N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, a compound related to N-(2-chlorobenzyl)cyclopropanamine, is a potent monoamine oxidase inhibitor, indicating its potential for treating various neuropsychiatric disorders (R. Fuller, 1968).
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJYLAWVUWEHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356826 | |
| Record name | N-[(2-Chlorophenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)cyclopropanamine | |
CAS RN |
16357-33-8 | |
| Record name | N-[(2-Chlorophenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

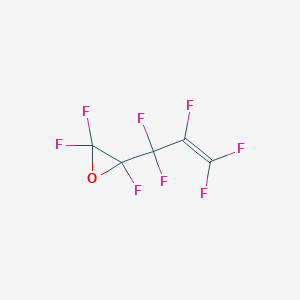
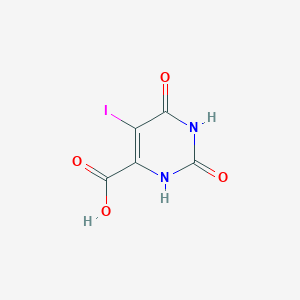
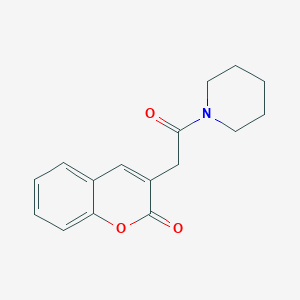
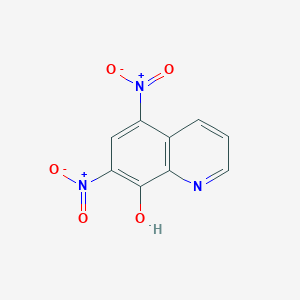
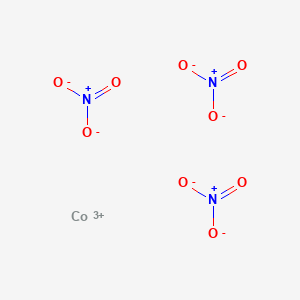
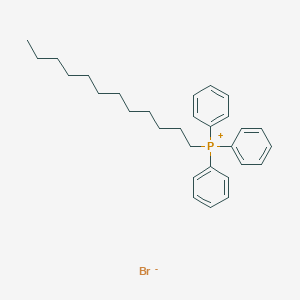
![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)
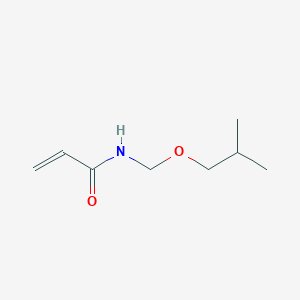
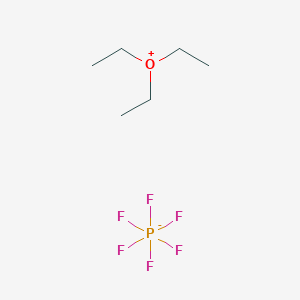
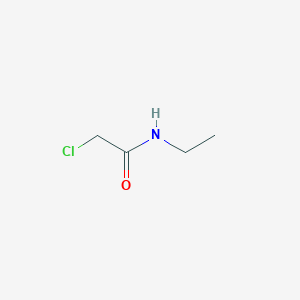
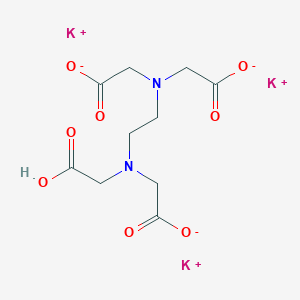
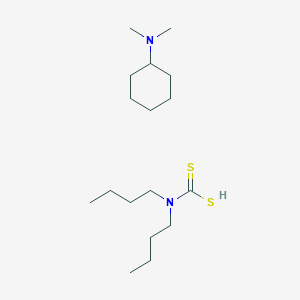
![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)
